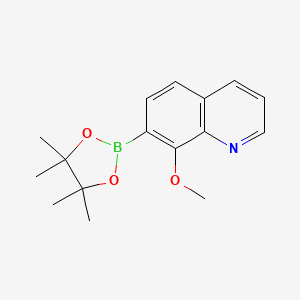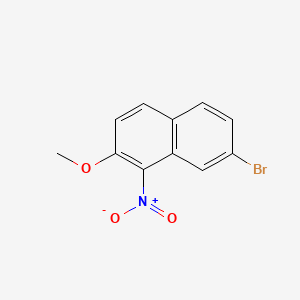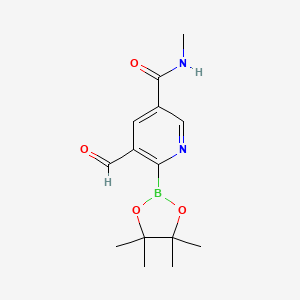![molecular formula C19H13NO3S2 B14777414 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione CAS No. 213455-37-9](/img/structure/B14777414.png)
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, and a thiazolidine-2,4-dione moiety, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiophene core and the thiazolidine-2,4-dione moiety.
Coupling Reaction: The benzothiophene core is functionalized with a benzyloxy group, and then coupled with the thiazolidine-2,4-dione moiety using a suitable coupling reagent.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a base such as potassium carbonate to facilitate the coupling reaction
Chemical Reactions Analysis
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Antioxidant Properties: It exhibits significant antioxidant activity, making it a candidate for the development of antioxidant therapies.
Cancer Research: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for the treatment of asthma.
Sertaconazole: An antifungal agent used for the treatment of skin infections.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.
Properties
CAS No. |
213455-37-9 |
|---|---|
Molecular Formula |
C19H13NO3S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H13NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21,22) |
InChI Key |
LTUYGVUJLUTMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
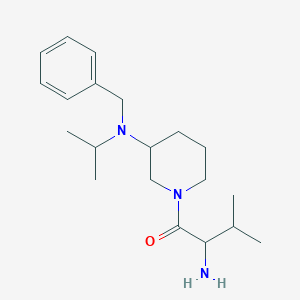


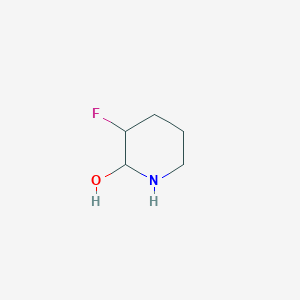
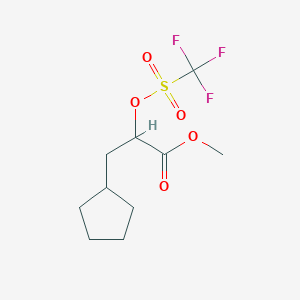
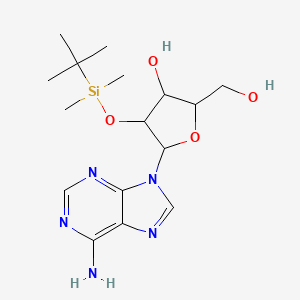
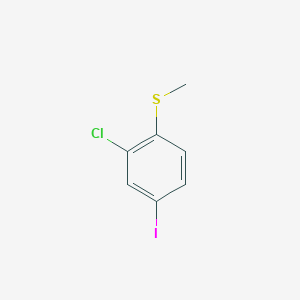

![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
